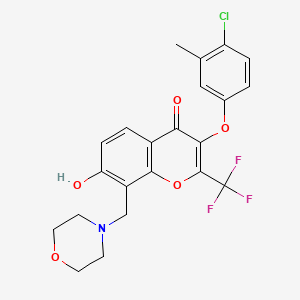
3-(4-Chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one is a useful research compound. Its molecular formula is C22H19ClF3NO5 and its molecular weight is 469.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one is a member of the chromenone family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups that contribute to its biological activity:
- Chlorine and Trifluoromethyl Groups : These halogen substituents enhance lipophilicity and metabolic stability, which are crucial for drug-like properties.
- Morpholine Moiety : This heterocyclic structure is often associated with increased bioactivity due to its ability to interact with various biological targets.
The presence of these groups suggests potential interactions with enzymes and receptors, influencing the compound's pharmacodynamics.
Anticancer Activity
Recent studies have indicated that derivatives of chromenones exhibit significant anticancer properties. For instance, in vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines. Specific findings include:
- Cytotoxicity : The compound demonstrated cytotoxic effects against breast cancer MCF-7 cells with an IC50 value indicating moderate potency .
- Mechanism of Action : Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to target proteins involved in cancer progression, such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX) .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Cyclooxygenase (COX) Inhibition : It has shown moderate inhibition against COX-2, which is implicated in inflammatory processes and cancer .
- Cholinesterase Activity : The compound also exhibits dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .
Antioxidant Properties
The antioxidant capacity of chromenone derivatives is another area of interest. The presence of hydroxyl groups in the structure contributes to free radical scavenging activities, potentially reducing oxidative stress in cells. Comparative studies have shown that compounds with similar structures exhibit varying degrees of antioxidant activity, with some demonstrating IC50 values as low as 2.07 μM .
Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized several chromenone derivatives and tested their effectiveness against different cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced anticancer activity. The most active derivative showed an IC50 value comparable to standard chemotherapeutics like doxorubicin .
Study 2: Enzyme Inhibition Profile
A comprehensive analysis was conducted to evaluate the enzyme inhibition profile of various chromenone derivatives. The study found that the introduction of electron-withdrawing groups like chlorine at specific positions on the phenyl ring significantly improved COX and cholinesterase inhibition, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Table 1: Biological Activity Summary
Propiedades
IUPAC Name |
3-(4-chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3NO5/c1-12-10-13(2-4-16(12)23)31-20-18(29)14-3-5-17(28)15(11-27-6-8-30-9-7-27)19(14)32-21(20)22(24,25)26/h2-5,10,28H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQXYMWZJQLZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













